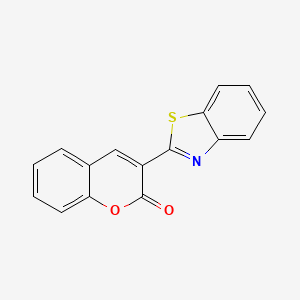

3-(2-Benzothiazolyl)coumarin

概要

説明

3-(2-Benzothiazolyl)coumarin is a useful research compound. Its molecular formula is C16H9NO2S and its molecular weight is 279.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 701113. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

3-(2-Benzothiazolyl)coumarin, also known as Coumarin 6 (C6), is a chromophore of the highly conjugated coplanar molecule . It is primarily used as a fluorescent dye for staining polymer particles, organelles, or medical materials . It has also been employed as a high-gain medium in tunable and amplifier lasers .

Mode of Action

The mode of action of this compound is primarily through its optical properties . It has been identified and employed as a fluorescent dye for staining organelles or medical materials . The compound’s interaction with its targets results in fluorescence in visible light, significant Stokes shifts, and high quantum yields .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to its use as a fluorogenic probe for the detection of phenols . It has been shown to be useful in detecting the hydrolysis of phenolic compounds, such as coumarin derivatives .

Pharmacokinetics

Its solubility in dmso and ethanol suggests that it may have good bioavailability.

Result of Action

The result of the action of this compound is the generation of fluorescence, which is used for staining and detection purposes . Its optical properties have been shown to be influenced by the annealing temperature .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the optical properties of C6 thin films were shown to be influenced by the annealing temperature . This suggests that the compound’s action, efficacy, and stability may be affected by temperature and other environmental conditions.

生化学分析

Biochemical Properties

3-(2-Benzothiazolyl)coumarin has been shown to have interesting and promising optical features, such as fluorescence in visible light, significant Stokes shifts, and high quantum yields . It has been used as a fluorescent dye for staining polymer particles, organelles, or materials used in medicine .

Cellular Effects

The cellular effects of this compound are primarily related to its optical properties. As a fluorescent dye, it can be used to stain organelles or medical materials, providing a useful tool for visualizing cellular structures .

Molecular Mechanism

The molecular mechanism of this compound is primarily related to its optical properties. Its fluorescence properties allow it to be used as a dye, enabling the visualization of cellular structures .

Temporal Effects in Laboratory Settings

The structural and optical properties of thermally evaporated this compound thin films on a pre-cleaned quartz substrate were studied as a function of the annealing temperature . The estimated optical band gap was decreased from 2.12 eV to 2.01 eV as the annealing temperature was increased .

Metabolic Pathways

Coumarins are known to be metabolized by hydroxylation at various positions, with the most common routes of hydroxylation being at positions 7 and 3 .

Transport and Distribution

As a fluorescent dye, it can be used to stain various cellular structures, suggesting that it can be distributed throughout the cell .

Subcellular Localization

As a fluorescent dye, it can be used to stain various cellular structures, suggesting that it can localize to various subcellular compartments .

生物活性

3-(2-Benzothiazolyl)coumarin is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is a synthetic derivative of coumarin, characterized by the presence of a benzothiazole moiety. The compound has been studied extensively for its potential as an anticancer agent and its effects on various biological pathways.

Mechanisms of Biological Activity

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It induces apoptosis through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .

- Enzyme Inhibition : The compound has shown promise as an inhibitor of acetylcholinesterase (AChE), which is relevant in the treatment of Alzheimer's disease. Inhibitory studies have demonstrated that coumarin derivatives can significantly reduce AChE activity, suggesting potential therapeutic applications .

- Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity, making it a candidate for further exploration in treating infections .

Cytotoxicity Studies

A series of cytotoxicity assays were conducted to evaluate the efficacy of this compound against different cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human Urinary Bladder | 0.54 | Induction of apoptosis via caspase-3 |

| Human Lung Cancer | 0.98 | Disruption of microtubule function |

| Ovarian Cancer | 0.06 | Inhibition of Skp2 function |

| Cervical Cancer | 0.29 | Bcl-2 downregulation and Bax upregulation |

These findings highlight the compound's potency across multiple cancer types, with varying mechanisms contributing to its anticancer effects .

Enzyme Inhibition Studies

The inhibitory activity against AChE was quantitatively assessed, demonstrating significant potential for treating neurodegenerative diseases:

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 2.7 | Acetylcholinesterase (AChE) |

| Other Coumarin Derivatives | Variable | Various Enzymes |

This table illustrates the competitive inhibition profile of this compound compared to other coumarin derivatives, emphasizing its therapeutic relevance in neurological disorders .

Case Studies

- Cervical Cancer Treatment : A study evaluated the effects of this compound on cervical cancer cell lines, revealing that it significantly reduced cell viability through apoptosis induction. The study reported a decrease in Bcl-2 levels and an increase in Bax levels, confirming the compound's role in promoting programmed cell death .

- Alzheimer's Disease Models : In vitro studies demonstrated that this compound effectively inhibited AChE activity in neuronal cell cultures, suggesting its potential application in Alzheimer's disease therapy. Molecular docking studies provided insights into its binding interactions with AChE, supporting further development as a therapeutic agent .

科学的研究の応用

Scientific Research Applications

3-(2-Benzothiazolyl)-7-(diethylamino) coumarin, also known as Coumarin 6, is a derivative of coumarin featuring a benzothiazolyl group at the 3 position . It is used as a fluorescent dye to stain organelles and emits fluorescence in both solid and solution states . Coumarin 6 is also used as a blue-green spectrum laser dye and is sensitive to its microenvironment .

3-(2'-Benzothiazolyl)coumarin-based fluorescent dyes can be synthesized using a simple condensing reaction and applied to polyester fabrics .

Anti-MEK activity

3-(Benzothiazol-2-yl) coumarin derivatives have been synthesized to discover novel MEK inhibitors . These compounds showed weak binding and inhibition potencies to phosphorylated MEK1, but showed an inhibitory effect to unphosphorylated MEK1, suggesting that the compounds' inhibition of MEK1 is mainly due to the inhibition of npMEK1 rather than pMEK1 .

Antitumor Activity

Research indicates that there are only a few reports on the antitumor activity of 3-benzoxazole/3-benzothiazole-coumarin hybrids in existing literature . Mechanisms for their anticancer action include induction of caspase-3 dependent apoptosis, inhibition of Skp2 function, angiogenesis inhibition, or disruption of microtubule function .

Anti-SARS Activity

Novel benzothiazolyl-coumarin hybrids have been synthesized and studied for their photophysical properties and docking studies on anti-COVID 19 activity . Spectroscopic methods were used to distinguish the structures of these compounds .

Data Table of Wavelengths

| Properties | Values |

|---|---|

| λem | 505nm in ethanol |

| Lasing peak | 534nm (DMSO) |

| Lasing range | 515-558nm (DMSO) |

| Pump source | XeCl (308nm) |

化学反応の分析

Oxidation Reactions

The coumarin core and benzothiazole ring undergo oxidation under specific conditions:

-

Peroxynitrite (ONOO⁻) Oxidation :

The boronic acid derivative of 3-(2-benzothiazolyl)-7-hydroxycoumarin (BC-BA ) reacts rapidly with peroxynitrite, forming 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH ) via boronate cleavage . This reaction is critical for detecting reactive oxygen species in biological systems.

Reagents : ONOO⁻ (authentic or co-generated from O₂⁻ and - NO).

Conditions : Phosphate buffer (pH 7.4), 37°C.

Mechanism : Electrophilic attack by ONOO⁻ on the boronate group, followed by hydrolysis to yield the phenolic product. -

Hydrogen Peroxide (H₂O₂) Oxidation :

BC-BA is slowly oxidized by H₂O₂ to BC-OH , demonstrating selectivity for peroxynitrite over other oxidants .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at the benzothiazole and coumarin rings:

-

Electrophilic Halogenation :

Bromination of the benzothiazole ring using bromodifluoroacetic acid and CBr₄ in refluxing toluene yields 2-bromodifluoromethylbenzothiazole derivatives .

Reagents : Bromodifluoroacetic acid, CBr₄.

Conditions : Reflux in toluene, 24 h.

Mechanism : Formation of imidoyl bromide intermediates, followed by intramolecular cyclization. -

Cyanation at C3 :

Cyanation of the coumarin scaffold requires electron-withdrawing groups (e.g., nitro) at the C3 position. The reaction proceeds via condensation with benzothiazole-2-acetonitrile under basic conditions .

Condensation and Cyclization

The compound participates in cyclization reactions to form fluorescent hybrids:

-

Synthesis of Benzothiazolyl-Coumarin Hybrids :

Reaction of N-[2-(benzothiazol-2-yl)acetyl]benzohydrazide with substituted salicylaldehydes in ethanol/ammonium acetate yields 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one derivatives (9a–h ) .

Mechanism :-

Formation of hydrazone intermediates.

-

Cyclization via elimination of benzohydrazide.

-

Thermodynamically controlled coumarin formation over kinetically favored quinolines.

-

| Starting Material | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Salicylaldehyde derivatives | Ethanol, NH₄OAc | Reflux, 3 h | Fluorescent benzothiazolyl-coumarin hybrids |

Reduction Reactions

Selective reduction of functional groups has been reported:

Photophysical Reactions

The compound exhibits fluorescence quenching in response to substituent effects:

-

Heavy Atom Effect :

Bromine substitution at the coumarin ring (9h ) reduces fluorescence intensity due to enhanced spin-orbit coupling, increasing triplet-state population .

Emission Data :-

9a (unsubstituted): λ<sub>em</sub> = 462 nm.

-

9h (2 Br): λ<sub>em</sub> = 461 nm, 50% lower intensity than 9a .

-

Biological Activity-Driven Reactions

-

MEK1 Inhibition :

3-(2-Benzothiazolyl)coumarin derivatives inhibit unphosphorylated MEK1 (npMEK1) via hydrophobic interactions in the ATP-binding pocket .

Key Interactions :-

Benzothiazole moiety occupies the hydrophobic pocket.

-

Coumarin scaffold stabilizes the inactive kinase conformation.

-

Critical Analysis of Reactivity

-

Benzothiazole vs. Coumarin Reactivity :

The benzothiazole ring is more reactive toward electrophilic substitution (e.g., bromination), while the coumarin lactone is prone to nucleophilic attack (e.g., hydrolysis). -

Substituent Effects :

Electron-withdrawing groups at C3 enhance cyanation efficiency, whereas electron-donating groups at C7 improve fluorescence but reduce oxidative stability .

This synthesis of data underscores the compound’s versatility in organic synthesis and biomedical applications, particularly in fluorescent probes and kinase inhibition .

特性

IUPAC Name |

3-(1,3-benzothiazol-2-yl)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2S/c18-16-11(9-10-5-1-3-7-13(10)19-16)15-17-12-6-2-4-8-14(12)20-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMZRPGPWSFZJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327917 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032-98-0 | |

| Record name | 3-(1,3-benzothiazol-2-yl)-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic methods for producing 3-(2-Benzothiazolyl)coumarins?

A1: Several methods for synthesizing 3-(2-Benzothiazolyl)coumarins have been explored. One common approach involves a one-pot reaction using 2-benzothiazolylacetonitrile and 2-hydroxybenzaldehydes in ethanol with a catalytic amount of NaOH. [, ] Another method utilizes an uncatalyzed Knoevenagel condensation of 2-cyanomethylbenzothiazole with aromatic aldehydes, leading to the formation of 3-aryl-2-(2-benzothiazolyl)-acrylonitriles and 3-(2-benzothiazolyl)-coumarin imines. []

Q2: How does the structure of 3-(2-Benzothiazolyl)coumarin derivatives influence their application as fluorescent dyes?

A2: Research indicates that the length of the carbon chain at the 7-position of the coumarin ring in this compound dyes directly impacts their color strength. Specifically, increasing the number of carbons leads to enhanced color strength when applied to polyester fabrics. []

Q3: What analytical techniques are typically employed to characterize this compound and its derivatives?

A3: Commonly used techniques for structural characterization include Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H-NMR), mass spectrometry (MS), and ultraviolet-visible spectroscopy (UV/Vis). These methods provide valuable information regarding the chemical structure and color characteristics of the synthesized compounds. []

Q4: Has there been any research on the fluorescence properties of 3-(2-Benzothiazolyl)coumarins?

A4: Yes, studies have investigated the fluorimetric properties of 3-(2-Benzothiazolyl)coumarins. [] This area of research explores the potential of these compounds in applications such as fluorescent probes and sensors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。